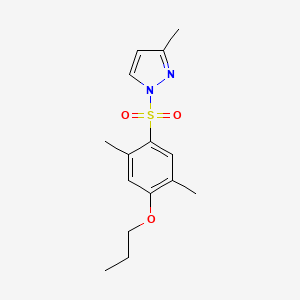
1-(2,5-dimethyl-4-propoxyphenyl)sulfonyl-3-methylpyrazole
Overview
Description
1-(2,5-Dimethyl-4-propoxyphenyl)sulfonyl-3-methylpyrazole is an organic compound with the molecular formula C15H20N2O3S and a molecular weight of 308.3959 . This compound belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of 1-(2,5-dimethyl-4-propoxyphenyl)sulfonyl-3-methylpyrazole can be achieved through various synthetic routes. One common method involves the reaction of 2,5-dimethyl-4-propoxybenzenesulfonyl chloride with 3-methylpyrazole in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2,5-Dimethyl-4-propoxyphenyl)sulfonyl-3-methylpyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, with reagents like bromine or nitric acid.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic systems.
Scientific Research Applications
1-(2,5-Dimethyl-4-propoxyphenyl)sulfonyl-3-methylpyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethyl-4-propoxyphenyl)sulfonyl-3-methylpyrazole involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
1-(2,5-Dimethyl-4-propoxyphenyl)sulfonyl-3-methylpyrazole can be compared with other similar compounds, such as:
1-(2,6-dimethyl-4-propoxyphenyl)ethanol: This compound has a similar aromatic structure but differs in its functional groups.
3(5)-Substituted Pyrazoles: These compounds share the pyrazole core structure but have different substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
1-(2,5-dimethyl-4-propoxyphenyl)sulfonyl-3-methylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-5-8-20-14-9-12(3)15(10-11(14)2)21(18,19)17-7-6-13(4)16-17/h6-7,9-10H,5,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKITOHWRNGKFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2C=CC(=N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(benzylsulfonyl)benzyl 2-[(4-nitrophenyl)sulfonyl]benzoate](/img/structure/B4619487.png)
![2,4-dichloro-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B4619495.png)
![4-({[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid](/img/structure/B4619498.png)

![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-methylpropanamide](/img/structure/B4619517.png)
![N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4619525.png)
![3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)-N-3-pyridinylbenzenesulfonamide](/img/structure/B4619531.png)
![N-(4-bromo-2-fluorophenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B4619536.png)
![3-[2-{2-[acetyl(phenyl)amino]vinyl}-5-(ethoxycarbonyl)-1-ethyl-1H-3,1-benzimidazol-3-ium-3-yl]-1-propanesulfonate](/img/structure/B4619543.png)
![2-[1-(3-methyl-2-buten-1-yl)-4-(5-quinoxalinylmethyl)-2-piperazinyl]ethanol](/img/structure/B4619560.png)
![N-{[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzamide](/img/structure/B4619564.png)
![N-{2-[5-(acetylamino)-1,3,4-thiadiazol-2-yl]ethyl}-3-methoxybenzamide](/img/structure/B4619570.png)
![ethyl N-[(2-methyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}phenyl)sulfonyl]glycinate](/img/structure/B4619583.png)
![1-[(4-cyclohexylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4619585.png)
